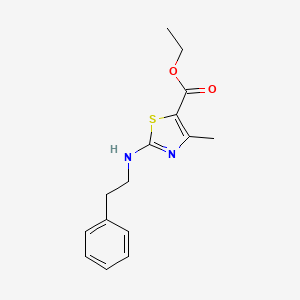

1-(2,4-dichloro-5-methoxyphenyl)-5-(2-propynylsulfanyl)-1H-1,2,3,4-tetraazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

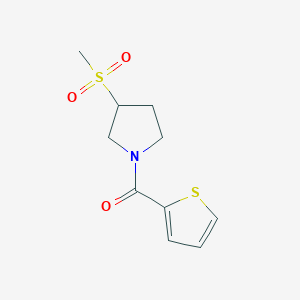

The compound "1-(2,4-dichloro-5-methoxyphenyl)-5-(2-propynylsulfanyl)-1H-1,2,3,4-tetraazole" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. The triazole ring is known for its versatility in chemical reactions and its ability to act as a scaffold for various substituents, which can significantly alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various routes. One such method involves the reaction of 4,5-dibromo-1H-1,2,3-triazole with different reagents to introduce substituents at the N-atoms. For instance, the reaction with chloromethyl methyl ether, methyl chloroformate, or benzyl chloride under various conditions yields products substituted at the N-atoms . Furthermore, lithiation of 4,5-dibromo-1H-1,2,3-triazole followed by quenching with disulfides can lead to the formation of 5-substituted 1,2,3-triazoles, as demonstrated by the synthesis of 1-benzyl-4-bromo-5-methylsulfanyl-1H-1,2,3-triazole with a high yield of 91.5% .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be further modified by substituents on the ring. The structure of these compounds is often elucidated using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide information about the functional groups present and the overall molecular framework .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, which allows for the introduction of alkyl groups into the molecule. For example, triazaphosphopine derivatives can be alkylated with reagents like methyl iodide or benzyl chloride to yield s-alkylated derivatives . The reactivity of the triazole ring makes it a valuable component in the design of compounds with potential applications in various fields, including medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by the substituents attached to the triazole ring. These properties include solubility, melting point, and reactivity, which are crucial for the compound's application and behavior in different environments. The introduction of electron-donating or electron-withdrawing groups can significantly affect these properties, as well as the compound's stability and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Research on azoles, including 1,2,3,4-tetrazoles, has explored various synthesis methods and chemical reactions. For instance, 4,5-dibromo-1H-1,2,3-triazole has been synthesized through various routes and reacted with different chlorides to produce substituted triazoles, showcasing the diverse chemical transformations possible with azole derivatives (Iddon & Nicholas, 1996).

- The crystal structure of certain tetrazole derivatives has been studied, providing insights into the physical characteristics of these compounds, which is essential for understanding their potential applications (Al-Hourani et al., 2015).

Antimicrobial and Antifungal Properties

- Research into the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives has identified compounds with good to moderate activities against various microorganisms, suggesting potential pharmaceutical applications (Bektaş et al., 2007).

Corrosion Inhibition

- The use of 1,2,4-triazole compounds in corrosion control of metals, such as mild steel, has been explored. The efficiency of these compounds as corrosion inhibitors in acidic environments highlights their potential in industrial applications (Bentiss et al., 2009).

Electrochemistry and Biological Activity

- Studies on the electrochemistry of tetrazole derivatives, particularly in relation to their antimycobacterial properties, demonstrate the utility of these compounds in medicinal chemistry (Nesměrák et al., 2010).

Structural and Pharmacological Analysis

- The development of hydrazides and ylidenhydrazides of 1,2,4-triazole derivatives, alongside their antimicrobial properties, underscores their potential as pharmaceutical agents (Samelyuk & Kaplaushenko, 2013).

Anti-inflammatory Potential

- Investigations into novel molecules like 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide, which is structurally related to 1,2,3,4-tetrazoles, show promise in the development of anti-inflammatory agents (Moloney, 2000).

Dendrimer Synthesis

- The synthesis of 1,2,4-triazole dendrimers, using these compounds as building blocks, suggests potential applications in areas requiring high heteroatom content or improved resistance to conditions (Maes, Verstappen, & Dehaen, 2006).

Propiedades

IUPAC Name |

1-(2,4-dichloro-5-methoxyphenyl)-5-prop-2-ynylsulfanyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4OS/c1-3-4-19-11-14-15-16-17(11)9-6-10(18-2)8(13)5-7(9)12/h1,5-6H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDREAJUFWZFOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=NN=N2)SCC#C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3003684.png)

![(3Z)-1-benzyl-3-{[(2-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003687.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3003689.png)

![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3003690.png)

![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B3003691.png)

![Methyl 2-amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3003692.png)

![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)